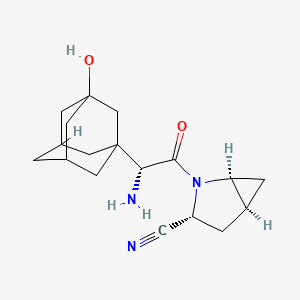

(2'R,2R,trans)-Saxagliptin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2'R,2R,trans)-Saxagliptin is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2'R,2R,trans)-Saxagliptin typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the adamantyl group, and functionalization of the amino and nitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be integrated with continuous purification processes to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2'R,2R,trans)-Saxagliptin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group produces primary amines.

Wissenschaftliche Forschungsanwendungen

Glycemic Control in Type 2 Diabetes

Saxagliptin is approved for use as an adjunct to diet and exercise for improving glycemic control in adults with T2DM. It has been shown to significantly reduce glycated hemoglobin (HbA1c) levels, fasting plasma glucose (FPG), and postprandial glucose levels. In clinical trials, saxagliptin demonstrated:

- HbA1c Reduction : Statistically significant decreases in HbA1c were observed across various dosages (2.5 mg, 5 mg, and 10 mg) compared to placebo .

- FPG Improvement : Patients treated with saxagliptin experienced reductions in FPG from baseline levels .

- Safety Profile : The compound was generally well tolerated with a low incidence of hypoglycemia compared to other treatments .

Cardiovascular Benefits

Recent studies indicate that saxagliptin may improve endothelial function in patients with T2DM. For instance, a study found that treatment with saxagliptin led to significant improvements in flow-mediated dilation (FMD), a marker of endothelial function, alongside reductions in total cholesterol and inflammatory markers . This suggests potential cardiovascular benefits beyond glycemic control.

Pharmacological Studies

In pharmacological research, saxagliptin serves as a model compound for studying DPP-4 inhibition and its effects on glucose metabolism. It is often used to explore the interactions between DPP-4 inhibitors and other biological macromolecules. Research findings have highlighted saxagliptin's role in improving β-cell function and reducing inflammation associated with diabetes .

Clinical Trials

Numerous clinical trials have evaluated saxagliptin's efficacy as both monotherapy and combination therapy with other antidiabetic agents such as metformin and sulfonylureas. These studies have consistently shown that saxagliptin improves glycemic control while maintaining a favorable safety profile .

Comparative Analysis with Other DPP-4 Inhibitors

| Compound | Chemical Structure | Efficacy on HbA1c | Safety Profile |

|---|---|---|---|

| Saxagliptin | Unique bicyclic structure | Significant reduction | Low hypoglycemia risk |

| Sitagliptin | Different structure | Effective | Similar safety |

| Vildagliptin | Distinct mechanism | Effective | Similar safety |

| Linagliptin | Long half-life | Effective | Low hypoglycemia risk |

Industrial Applications

In addition to its medical applications, (2'R,2R,trans)-Saxagliptin is being explored for its potential uses in the pharmaceutical industry for developing new drug formulations and delivery systems due to its unique chemical properties. Its synthesis involves complex methodologies that can be optimized for large-scale production.

Wirkmechanismus

The mechanism of action of (2'R,2R,trans)-Saxagliptin involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bicyclic structures with functional groups such as amino, hydroxyl, and nitrile groups. Examples include:

- (3R,5R)-5-[(1S)-1-Hydroxypropyl]tetrahydro-3-furanylacetic acid

- 2S,3R,4R,5S-Trihydroxypipecolic acid

Uniqueness

What sets (2'R,2R,trans)-Saxagliptin apart is its unique combination of a bicyclic core with an adamantyl group and multiple functional groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Biologische Aktivität

(2'R,2R,trans)-Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound enhances glycemic control by increasing the levels of incretin hormones, which are crucial for insulin secretion and glucose metabolism. This article delves into the biological activity of saxagliptin, supported by data tables, case studies, and detailed research findings.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing this degradation, saxagliptin increases GLP-1 levels, leading to enhanced insulin secretion and reduced glucagon levels, ultimately lowering blood glucose levels. The selectivity of saxagliptin for DPP-4 over other proteases is significant, with a selectivity ratio exceeding 4000-fold compared to other enzymes like DPP-8 and DPP-9 .

Table 1: Selectivity Profile of Saxagliptin

| Enzyme | Selectivity Ratio |

|---|---|

| DPP-4 | >4000 |

| DPP-8 | 400 |

| DPP-9 | 75 |

Pharmacokinetics

The pharmacokinetic profile of saxagliptin indicates that it is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 2 hours post-dose. The compound has a half-life of about 50 minutes and exhibits reversible binding to the DPP-4 enzyme. Its active metabolite, 5-hydroxysaxagliptin, while less potent than saxagliptin itself, shows greater selectivity for DPP-4 .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of saxagliptin in improving glycemic control in patients with type 2 diabetes. For instance, a randomized controlled trial demonstrated that saxagliptin significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo when used as an add-on therapy to metformin and sulfonylurea .

Table 2: Efficacy Results from Clinical Trials

| Study Reference | Treatment Group | HbA1c Reduction (%) | p-value |

|---|---|---|---|

| Saxagliptin + Placebo | -0.66 | <0.0001 | |

| Saxagliptin | -0.5 | <0.01 |

Safety Profile

Saxagliptin is generally well-tolerated among patients. In clinical trials, the incidence of adverse events was comparable between saxagliptin and placebo groups. Notably, rates of hypoglycemia were low across studies, with only a slight increase in hospitalizations for heart failure observed in some populations .

Case Study: Combination Therapy with Vitamin D

A recent study explored the effects of combining saxagliptin with vitamin D in patients with adult-onset autoimmune type 1 diabetes. The results indicated that this combination preserved pancreatic β-cell function more effectively than conventional therapies alone. Specifically, the proportion of participants showing a positive C-peptide response was significantly higher in the saxagliptin plus vitamin D group compared to those receiving standard treatment .

Eigenschaften

IUPAC Name |

(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-CKDDXEBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.